Cas no 2407612-59-1 (3-Benzyloxy-7-bromo-naphthalen-2-amine)

3-Benzyloxy-7-bromo-naphthalen-2-amine 化学的及び物理的性質
名前と識別子
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- DB-424070
- SCHEMBL22412158
- F98434
- 3-(Benzyloxy)-7-bromonaphthalen-2-amine
- 3-BENZYLOXY-7-BROMO-NAPHTHALEN-2-AMINE
- 2407612-59-1
- 3-Benzyloxy-7-bromo-naphthalen-2-amine
-
- インチ: 1S/C17H14BrNO/c18-15-7-6-13-10-17(16(19)9-14(13)8-15)20-11-12-4-2-1-3-5-12/h1-10H,11,19H2
- InChIKey: CEVINNCNSDABMT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=CC(=C(C=C2C=1)N)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 327.02588g/mol
- どういたいしつりょう: 327.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
3-Benzyloxy-7-bromo-naphthalen-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHCE-250mg |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 250mg |
$172.00 | 2025-02-17 | |
Aaron | AR02AHCE-100mg |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 100mg |
$103.00 | 2025-02-17 | |
Aaron | AR02AHCE-1g |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 1g |
$343.00 | 2025-02-17 | |
Aaron | AR02AHCE-10g |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 10g |
$1713.00 | 2025-02-17 | |
Aaron | AR02AHCE-500mg |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 500mg |
$240.00 | 2025-02-17 | |
Aaron | AR02AHCE-5g |
3-benzyloxy-7-bromo-naphthalen-2-amine |
2407612-59-1 | 97% | 5g |
$1028.00 | 2025-02-17 |
3-Benzyloxy-7-bromo-naphthalen-2-amine 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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2. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
3-Benzyloxy-7-bromo-naphthalen-2-amineに関する追加情報
3-Benzyloxy-7-bromo-naphthalen-2-amine (CAS No. 2407612-59-1): An Overview of Its Properties and Applications
3-Benzyloxy-7-bromo-naphthalen-2-amine (CAS No. 2407612-59-1) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This article provides a comprehensive overview of its chemical properties, synthesis methods, biological activities, and potential applications in drug discovery and development.
Chemical Structure and Properties
3-Benzyloxy-7-bromo-naphthalen-2-amine is a substituted naphthylamine characterized by a naphthalene ring system with specific functional groups. The compound features a benzyloxy group at the 3-position and a bromine atom at the 7-position, along with an amino group at the 2-position. These functional groups contribute to its unique chemical and physical properties, making it an attractive candidate for various applications.
The molecular formula of 3-Benzyloxy-7-bromo-naphthalen-2-amine is C16H14BrNO, with a molecular weight of approximately 318.20 g/mol. It is typically a solid at room temperature and exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound's stability under various conditions, including temperature and pH, has been extensively studied to ensure its reliability in experimental settings.
Synthesis Methods
The synthesis of 3-Benzyloxy-7-bromo-naphthalen-2-amine can be achieved through several well-established routes. One common method involves the reaction of 3-benzyloxy-naphthalene with bromine to introduce the bromine atom at the 7-position, followed by amination to form the final product. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.
An alternative approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzyloxy group and bromine atom sequentially. This method offers greater flexibility in terms of substrate scope and can be optimized for large-scale production.
Biological Activities
3-Benzyloxy-7-bromo-naphthalen-2-amine has shown promising biological activities in recent studies. One notable application is its potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been reported to inhibit the activity of protein kinases, which are key regulators of cell growth and differentiation. This property makes it a valuable tool for studying signal transduction mechanisms and developing targeted therapies for diseases such as cancer.
In addition to its enzymatic inhibition properties, 3-Benzyloxy-7-bromo-naphthalen-2-amine has also demonstrated anti-inflammatory effects in preclinical models. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in various inflammatory disorders.
Potential Applications in Drug Discovery
The unique combination of chemical properties and biological activities makes 3-Benzyloxy-7-bromo-naphthalen-2-amine an attractive candidate for drug discovery and development. Its ability to modulate key cellular processes suggests potential therapeutic applications in several areas:
- Cancer Therapy: The compound's inhibition of protein kinases could be leveraged to develop targeted therapies for various types of cancer, particularly those driven by aberrant kinase activity.
- Inflammatory Diseases: The anti-inflammatory effects of 3-Benzyloxy-7-bromo-naphthalen-2-amine make it a promising lead compound for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
- Neurodegenerative Disorders: Recent studies have explored the potential of this compound in modulating neuroinflammation, which is a common feature in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
Clinical Trials and Future Directions
To date, several preclinical studies have been conducted to evaluate the safety and efficacy of 3-Benzyloxy-7-bromo-naphthalen-2-amine. These studies have provided valuable insights into its pharmacokinetic properties, toxicity profiles, and therapeutic potential. However, further research is needed to translate these findings into clinical applications.
Ongoing clinical trials are currently investigating the use of this compound in treating specific diseases. Preliminary results have been encouraging, but more extensive trials are required to establish its safety and efficacy in human subjects. Researchers are also exploring structure-based optimization strategies to enhance the compound's potency and selectivity for target proteins.
In conclusion, 3-Benzyloxy-7-bromo-naphthalen-2-amine (CAS No. 2407612-59-1) represents a promising molecule with diverse applications in chemical and pharmaceutical research. Its unique chemical structure, coupled with its biological activities, positions it as a valuable tool for advancing our understanding of cellular processes and developing novel therapeutic agents.
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